molecular formula C10H14O B3383111 (3,4,5-trimethylphenyl)methanol CAS No. 39126-11-9

(3,4,5-trimethylphenyl)methanol

Cat. No.: B3383111
CAS No.: 39126-11-9
M. Wt: 150.22 g/mol
InChI Key: RUPONURESHSCBM-UHFFFAOYSA-N
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Description

(3,4,5-trimethylphenyl)methanol, also known as 3,4,5-trimethylbenzyl alcohol, is an organic compound with the molecular formula C10H14O. It is a derivative of benzyl alcohol where the benzene ring is substituted with three methyl groups at the 3, 4, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,4,5-trimethylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of 3,4,5-trimethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 3,4,5-trimethylbenzaldehyde. This method utilizes hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to achieve the reduction. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3,4,5-trimethylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,4,5-trimethylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4,5-trimethylphenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze its conversion to other active metabolites. The pathways involved in its metabolism and the specific molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethylphenol
  • 2,4,6-trimethylphenol
  • 3,4-dimethylphenylmethanol

Uniqueness

(3,4,5-trimethylphenyl)methanol is unique due to the specific arrangement of methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure influences its physical properties, such as boiling point and solubility, and its behavior in chemical reactions .

Properties

IUPAC Name

(3,4,5-trimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-10(6-11)5-8(2)9(7)3/h4-5,11H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPONURESHSCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400233
Record name 3,4,5-TRIMETHYLBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39126-11-9
Record name 3,4,5-TRIMETHYLBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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